molecular formula C15H13ClO3S B10814901 Nrf2-Activator-12G

Nrf2-Activator-12G

Cat. No.: B10814901
M. Wt: 308.8 g/mol
InChI Key: KVDYSDOWSIXKPB-ZHACJKMWSA-N
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Description

Nrf2-Activator-12G is a compound known for its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By activating Nrf2, this compound enhances the expression of antioxidant proteins that protect cells from damage caused by reactive oxygen species and other stressors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nrf2-Activator-12G typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include the use of organic solvents, catalysts, and temperature control to ensure optimal reaction rates and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated processes. This involves the careful monitoring of reaction parameters to maintain consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

Nrf2-Activator-12G undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Nrf2-Activator-12G has a wide range of scientific research applications, including:

Mechanism of Action

Nrf2-Activator-12G exerts its effects by activating the Nrf2 pathway. Under normal conditions, Nrf2 is bound by Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which inhibits its activity. Upon activation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of genes involved in detoxification, reduction of reactive oxygen species, and restoration of redox homeostasis .

Comparison with Similar Compounds

Nrf2-Activator-12G is unique in its ability to selectively activate the Nrf2 pathway without causing excessive activation that could lead to adverse effects. Similar compounds include:

This compound stands out due to its synthetic origin and the ability to fine-tune its activation properties for specific research and therapeutic applications.

Properties

Molecular Formula

C15H13ClO3S

Molecular Weight

308.8 g/mol

IUPAC Name

1-chloro-2-[(E)-2-(2-methoxyphenyl)sulfonylethenyl]benzene

InChI

InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+

InChI Key

KVDYSDOWSIXKPB-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC=C1S(=O)(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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